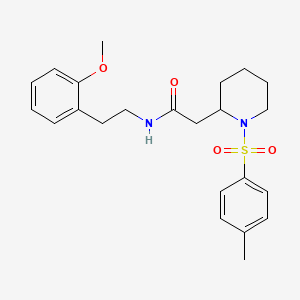

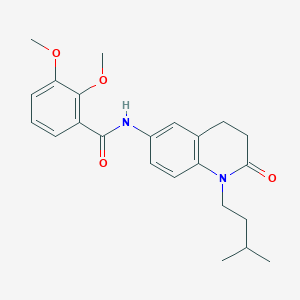

![molecular formula C20H26N4O5S2 B2837581 N-(2-tert-butyl-5-oxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)-4-morpholin-4-ylsulfonylbenzamide CAS No. 958611-65-9](/img/structure/B2837581.png)

N-(2-tert-butyl-5-oxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)-4-morpholin-4-ylsulfonylbenzamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Molecular Structure Analysis

The molecular structure of this compound can be represented by the InChI string:InChI=1S/C14H17N3O2S2/c1-14(2,3)17-12(9-7-21(19)8-10(9)16-17)15-13(18)11-5-4-6-20-11/h4-6H,7-8H2,1-3H3,(H,15,18) . Physical And Chemical Properties Analysis

The average mass of this compound is 323.436 and the mono-isotopic mass is 323.07622 .Scientific Research Applications

Enzyme Inhibition and Therapeutic Potential

- p38α MAP Kinase Inhibition : A study highlighted the structure-activity relationships (SAR) of BIRB 796, a derivative with a similar structural motif, which inhibits p38α MAP kinase. This enzyme plays a crucial role in the development of autoimmune diseases. The research emphasized the importance of certain structural elements, including the morpholine group, in binding to the kinase and inhibiting its activity, potentially leading to new treatments for autoimmune conditions (Regan et al., 2003).

Neuroprotective Effects

- Neuroprotection Against Oxidative Stress : A novel pyrano[3,2-c]chromene derivative bearing a morpholine moiety, related to the chemical structure , was synthesized and evaluated for its neuroprotective effects. It exhibited significant protection against H2O2-induced oxidative stress in PC12 cells, indicating potential for treating neurodegenerative diseases (Sameem et al., 2017).

Anti-Inflammatory and Antinociceptive Properties

- Inhibition of TNF-α Production : The compound was part of a study focusing on the synthesis and pharmacological evaluation of N-phenylpyrazolyl-N-glycinyl-hydrazone derivatives as p38 MAPK inhibitors. These compounds demonstrated significant anti-inflammatory and antinociceptive effects, reducing TNF-α levels in vivo, suggesting a potential application in treating inflammatory conditions (Lacerda et al., 2012).

Anticancer Activity

- Target-Based Design for Anticancer Activity : New pyrazole amide derivatives were synthesized and showed promising insecticidal activity, which can imply potential anticancer properties due to similar mechanisms of action in inhibiting cellular growth or inducing apoptosis in cancer cells (Deng et al., 2016).

Antiparasitic Activities

- Activity Against Trypanosoma and Leishmania : A study on 4-[5-(4-phenoxyphenyl)-2H-pyrazol-3-yl]morpholine derivatives revealed moderate to very good activity against blood stage T. b. rhodesiense, T. cruzi, L. donovani, and P. falciparum, highlighting the potential of such compounds in developing new antiparasitic drugs (Kuettel et al., 2007).

properties

IUPAC Name |

N-(2-tert-butyl-5-oxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)-4-morpholin-4-ylsulfonylbenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H26N4O5S2/c1-20(2,3)24-18(16-12-30(26)13-17(16)22-24)21-19(25)14-4-6-15(7-5-14)31(27,28)23-8-10-29-11-9-23/h4-7H,8-13H2,1-3H3,(H,21,25) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZWBYNRFZIDHCFU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)N1C(=C2CS(=O)CC2=N1)NC(=O)C3=CC=C(C=C3)S(=O)(=O)N4CCOCC4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H26N4O5S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

466.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

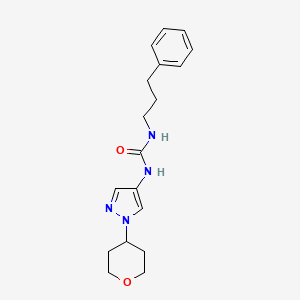

![2-(2,4-dioxo-1,3-diazaspiro[4.5]dec-3-yl)-N-(2-ethyl-6-methylphenyl)acetamide](/img/structure/B2837499.png)

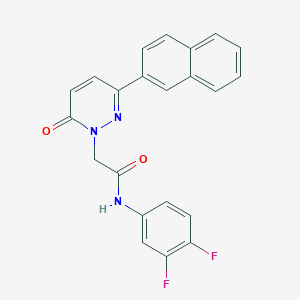

![2-Ethyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine-7-carboxylic acid;hydrochloride](/img/structure/B2837506.png)

![N-(benzo[d][1,3]dioxol-5-yl)-2-(3-(4-methoxyphenyl)-7-oxo-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)acetamide](/img/structure/B2837510.png)

![2-[4-(3,4-dimethylphenyl)-3-oxopyrazin-2-yl]sulfanyl-N-[(4-methylphenyl)methyl]acetamide](/img/structure/B2837512.png)

![[4-[(4-Bromophenyl)methyl]morpholin-2-yl]-thiomorpholin-4-ylmethanone](/img/structure/B2837515.png)

![2-[3-(Trifluoromethyl)phenoxy]pyridine-5-boronic acid](/img/structure/B2837516.png)

![N-(benzo[d]thiazol-2-yl)-2-((1-(3-methoxyphenyl)-1H-imidazol-2-yl)thio)acetamide](/img/structure/B2837521.png)